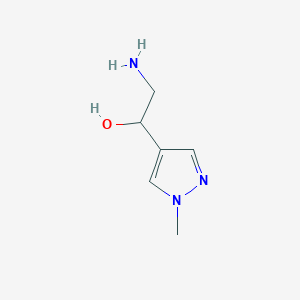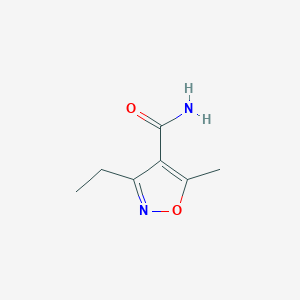
2-(2-氨基-1,3-噻唑-4-基)-N-甲基乙酰胺
描述
Synthesis Analysis
The synthesis of compounds similar to “2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide” has been reported. For instance, the synthesis of a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles was achieved by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another example involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .科学研究应用
抗菌应用
2-氨基噻唑衍生物已被用作合成具有抗菌特性的化合物的起始原料。它们对多重耐药菌株显示出有希望的治疗作用。 例如,某些合成的化合物已证明对革兰氏阳性表皮葡萄球菌和革兰氏阴性铜绿假单胞菌具有显著的抗菌潜力,最小抑菌浓度 (MIC) 值表明其有效性 .
抗真菌应用
这些化合物也表现出抗真菌活性。 在比较研究中,一些 2-氨基噻唑衍生物对光滑念珠菌和白色念珠菌等真菌的抑菌圈比参考药物制霉菌素更大,表明它们具有作为抗真菌剂的潜力 .
抗 HIV 应用
2-氨基噻唑的结构多功能性允许开发具有抗 HIV 特性的类似物。 能够与 HIV 生命周期中至关重要的靶酶对接,使这些化合物在寻找针对 HIV 感染的新疗法中具有价值 .
抗氧化特性
基于 2-氨基噻唑的化合物与抗氧化活性有关。 它们清除自由基的能力使它们成为研究由氧化应激引起的疾病治疗方法的候选者 .
抗肿瘤和细胞毒性活性
2-氨基噻唑支架已成为抗癌药物发现中有希望的结构。 各种类似物已显示出对多种人类癌细胞系(包括乳腺癌、白血病、肺癌、结肠癌、中枢神经系统、黑色素瘤、卵巢癌、肾癌和前列腺癌)具有有效的选择性抑制活性 .
抗炎和镇痛应用
由于它们的化学结构,2-氨基噻唑衍生物可以作为抗炎和镇痛剂。 这使得它们在开发用于治疗疼痛和炎症的新药物方面非常有用 .
神经保护作用
噻唑衍生物已被发现参与乙酰胆碱等神经递质的合成,乙酰胆碱对神经系统的正常功能至关重要。 这表明其在神经保护和治疗神经系统疾病方面具有潜在的应用价值 .
降压活性
据报道,一些噻唑衍生物具有降压活性。 这表明它们可以用于开发用于控制高血压的新药 .
未来方向
The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research. This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Therefore, future research could focus on the development of new 2-aminothiazole derivatives with potential therapeutic applications .
作用机制
Target of Action
The primary target of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is Biotin Carboxylase , an enzyme found in Escherichia coli . Biotin Carboxylase plays a crucial role in fatty acid synthesis and energy production in the cell.
Biochemical Pathways
The inhibition of Biotin Carboxylase by 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide could affect several biochemical pathways. Primarily, it may disrupt the fatty acid synthesis pathway, leading to a decrease in the production of fatty acids. Additionally, it could impact the energy production within the cell, as Biotin Carboxylase is involved in the carboxylation of acetyl-CoA, a key step in the citric acid cycle .
Result of Action
The molecular and cellular effects of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide’s action would largely depend on its interaction with Biotin Carboxylase. By inhibiting this enzyme, the compound could potentially disrupt fatty acid synthesis and energy production within the cell . This could lead to a variety of downstream effects, including changes in cell growth and proliferation.
生化分析
Biochemical Properties
2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide, have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to proteins, altering their conformation and activity, which can lead to changes in cellular processes.
Cellular Effects
The effects of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide on cells are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to altered cellular responses . Furthermore, 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects can have profound implications for cellular function and health.
Molecular Mechanism
The molecular mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide can influence gene expression by interacting with DNA or RNA, thereby affecting transcription or translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, which may include alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . Understanding the metabolic pathways of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is crucial for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
属性
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-8-5(10)2-4-3-11-6(7)9-4/h3H,2H2,1H3,(H2,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAODOJFVLUMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate](/img/structure/B1519419.png)
![4-hydroxy-1-[3-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519421.png)
![Methyl 2-[(1-phenylpropyl)amino]acetate](/img/structure/B1519424.png)



![3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1519434.png)

